molecular formula C18H26FN3O B5827925 N-cyclohexyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

N-cyclohexyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B5827925
M. Wt: 319.4 g/mol
InChI Key: UGEHOIYQIKSVJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is a chemical compound with the molecular formula C18H26FN3O and a molecular weight of 319.4169432 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a fluorophenyl group and an acetamide moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide typically involves the reaction of cyclohexylamine with 2-(4-(2-fluorophenyl)piperazin-1-yl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclohexyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide
  • N-cyclohexyl-2-[4-(2-bromophenyl)piperazin-1-yl]acetamide
  • N-cyclohexyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide

Uniqueness

N-cyclohexyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-cyclohexyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O/c19-16-8-4-5-9-17(16)22-12-10-21(11-13-22)14-18(23)20-15-6-2-1-3-7-15/h4-5,8-9,15H,1-3,6-7,10-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEHOIYQIKSVJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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